molecular formula C15H19NO2 B13508817 tert-Butyl 3-ethynylphenethylcarbamate

tert-Butyl 3-ethynylphenethylcarbamate

Cat. No.: B13508817
M. Wt: 245.32 g/mol
InChI Key: CGTLBTLRQFPMKP-UHFFFAOYSA-N
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Description

tert-Butyl 3-ethynylphenethylcarbamate is a synthetic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a phenethyl backbone, and an ethynyl substituent at the 3-position of the aromatic ring. This compound is primarily utilized in pharmaceutical and organic synthesis as a versatile intermediate. The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for constructing complex molecular architectures.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl N-[2-(3-ethynylphenyl)ethyl]carbamate

InChI

InChI=1S/C15H19NO2/c1-5-12-7-6-8-13(11-12)9-10-16-14(17)18-15(2,3)4/h1,6-8,11H,9-10H2,2-4H3,(H,16,17)

InChI Key

CGTLBTLRQFPMKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethynylphenethylcarbamate typically involves the reaction of 3-ethynylphenethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-ethynylphenethylcarbamate can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced, especially at the ethynyl group, to form ethyl derivatives.

    Substitution: Substitution reactions can occur at the phenyl ring or the ethynyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as ethyl-substituted compounds.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 3-ethynylphenethylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. It can be used to modify proteins and peptides, aiding in the study of their structure and function.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynylphenethylcarbamate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, modulating their activity and function. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of tert-Butyl 3-ethynylphenethylcarbamate, highlighting substituent differences and their implications:

Compound Name CAS Number Key Substituents Key Features Applications Safety References
This compound Not provided Ethynyl at 3-position Reactive alkyne for click chemistry; Boc protection enhances stability Drug discovery, bioconjugation Limited data N/A
tert-Butyl (3-aminophenyl)carbamate 68621-88-5 Amino group at 3-position Nucleophilic amine for coupling reactions; lower steric hindrance Intermediate for dyes, polymers Potential sensitizer
tert-Butyl (3-(thiophen-3-yl)phenyl)carbamate 886505-39-1 Thiophene ring at 3-position Enhanced π-conjugation; potential electronic applications Organic electronics, catalysis No hazards reported
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate 155836-47-8 Hydroxy, diphenyl groups Chiral center; hydrogen-bonding capability Asymmetric synthesis, chiral intermediates Lab use only
tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate 1233501-49-9 Chloro, hydroxy groups Polar substituents; potential biological activity Medicinal chemistry Requires handling precautions
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Not provided Biphenyl, hydroxy groups Rigid biphenyl moiety; improved binding affinity in receptor studies Biochemical assays No known hazards

Key Comparative Insights

Reactivity: The ethynyl group in this compound distinguishes it from analogs with amino () or thiophene () substituents. While amino groups enable nucleophilic substitutions, ethynyl groups are pivotal in click chemistry for rapid bioconjugation. Chloro and hydroxy substituents (e.g., ) introduce polarity, influencing solubility and biological interactions.

Steric and Electronic Effects :

  • The thiophene-containing analog () exhibits extended π-conjugation, beneficial for electronic materials. In contrast, the ethynyl group’s linear geometry reduces steric hindrance, favoring modular synthesis.
  • Biphenyl derivatives () offer rigidity, enhancing binding specificity in drug-receptor interactions compared to the flexible phenethyl backbone of the target compound.

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